molecular formula C22H24N2OS B4052927 N-[(1-adamantylamino)carbonothioyl]-2-naphthamide

N-[(1-adamantylamino)carbonothioyl]-2-naphthamide

Cat. No.: B4052927
M. Wt: 364.5 g/mol
InChI Key: NPJCUQVUVKQVFV-UHFFFAOYSA-N
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Description

N-[(1-adamantylamino)carbonothioyl]-2-naphthamide is a useful research compound. Its molecular formula is C22H24N2OS and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16093457 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-[(1-adamantylamino)carbonothioyl]-2-naphthamide derivatives have been synthesized and studied for their biological activities. For instance, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, a related compound, was synthesized and its structure was established by several spectroscopic methods. This compound showed significant binding with DNA via intercalation and groove binding and exhibited selective cytotoxicity towards cancer cells over normal cells, indicating its potential in anticancer research (Arshad et al., 2021).

Analytical Applications

In analytical chemistry, adamantyl-naphthyl derivatives have been utilized as solid-phase reagents for the spectroscopic determination of heavy metals in natural water. These compounds, when adsorbed onto silica gel, facilitate the recovery and preconcentration of metals like cobalt, allowing for their subsequent detection and speciation analysis in environmental samples (Linnik & Zaporozhets, 2003).

Environmental Remediation

Research into environmental remediation has explored the use of biochar/iron oxide composites for the degradation of model naphthenic acids, compounds closely related to adamantyl-naphthyl derivatives. These studies suggest the potential of such composites in treating pollutants that are particularly abundant in oil sands process water, highlighting an environmentally beneficial application of adamantane-naphthyl chemistry (Song et al., 2022).

Material Science

In the field of materials science, adamantane-naphthyl compounds have been investigated for their unique properties and applications. For example, the synthesis of novel poly[(1,3-adamantyl)bis(2-naphthol)] with a low dielectric constant was reported, demonstrating the potential of these materials in electronic applications due to their thermal stability and favorable electronic properties (Matsumoto et al., 2006).

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-20(19-6-5-17-3-1-2-4-18(17)10-19)23-21(26)24-22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16H,7-9,11-13H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCUQVUVKQVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.